2H-Pyrrole 1-oxide
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Overview
Description
2H-Pyrrole 1-oxide is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and an oxygen atom attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrole 1-oxide can be achieved through several methods. One common approach involves the oxidation of pyrrolines or pyrrolidines. Another method includes the dearomatization of 1H-pyrrole. Additionally, ring construction via catalytic cycloaddition and rearrangement of 3H-pyrroles are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using suitable oxidizing agents under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrole 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like N-chlorosuccinimide and N-bromosuccinimide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole N-oxides, while reduction may yield pyrrolidines.
Scientific Research Applications
2H-Pyrrole 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is utilized in the production of conducting polymers, such as polypyrrole, which have applications in sensors, batteries, and other electronic devices
Mechanism of Action
The mechanism of action of 2H-Pyrrole 1-oxide involves its interaction with various molecular targets and pathways. The nitrogen and oxygen atoms in the ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. This compound can also act as a free radical scavenger, which is of particular interest in the study of oxidative stress and related diseases .
Comparison with Similar Compounds
2H-Pyrrole 1-oxide can be compared with other similar compounds, such as:
1H-Pyrrole: Unlike this compound, 1H-Pyrrole is aromatic and lacks the oxygen atom attached to the nitrogen.
Pyrrolidine: This compound is a saturated analog of pyrrole and does not contain the double bonds present in this compound.
Properties
CAS No. |
672946-23-5 |
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Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
1-oxido-2H-pyrrol-1-ium |
InChI |
InChI=1S/C4H5NO/c6-5-3-1-2-4-5/h1-3H,4H2 |
InChI Key |
LSWPIBCHBDMSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[N+]1[O-] |
Origin of Product |
United States |
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